molecular formula C10H13BrO2 B3111894 1-(4-bromophenoxy)-2-methyl-2-Propanol CAS No. 186498-09-9

1-(4-bromophenoxy)-2-methyl-2-Propanol

Cat. No.: B3111894
CAS No.: 186498-09-9
M. Wt: 245.11 g/mol
InChI Key: OQEFXIZFKZLIHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenoxy)-2-methyl-2-propanol (CAS: 57469-91-7) is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol. It features a 4-bromophenoxy group attached to a tertiary alcohol moiety (2-methyl-2-propanol).

Key structural attributes include:

  • Bromine atom: Enhances electrophilic reactivity and influences intermolecular interactions (e.g., halogen bonding).
  • Tertiary alcohol: Provides steric hindrance, reducing susceptibility to oxidation compared to primary or secondary alcohols.
  • Phenoxy group: Contributes to lipophilicity, affecting solubility and membrane permeability.

Properties

IUPAC Name

1-(4-bromophenoxy)-2-methylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-10(2,12)7-13-9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEFXIZFKZLIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenoxy)-2-methyl-2-Propanol typically involves the reaction of 4-bromophenol with 2-methyl-2-propanol in the presence of a base. The reaction can be carried out under reflux conditions to ensure complete conversion. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-methyl-2-propanol attacks the bromine-substituted phenol, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenoxy)-2-methyl-2-Propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 1-(4-bromophenoxy)-2-methyl-2-propanone.

    Reduction: Formation of 1-(4-hydroxyphenoxy)-2-methyl-2-propanol.

    Substitution: Formation of 1-(4-aminophenoxy)-2-methyl-2-propanol or 1-(4-thiophenoxy)-2-methyl-2-propanol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that derivatives of 4-bromophenoxy compounds exhibit promising anticancer activity. For instance, coordination compounds formed with transition metals and ligands containing the 4-bromophenoxy group have shown efficacy against cancer cell lines, such as the HT29 colorectal cancer line. These complexes often demonstrate activities comparable to established chemotherapeutics like doxorubicin, highlighting their potential for therapeutic chemoprevention .

Antimicrobial Activity
Compounds including 1-(4-bromophenoxy)-2-methyl-2-propanol have been evaluated for their antibacterial properties against both gram-positive and gram-negative bacteria. The presence of the bromophenoxy group enhances the biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents .

Materials Science

Polymeric Structures
The compound is utilized in the synthesis of coordination polymers. For example, coordination polymers formed with nickel(II) and ligands like 2-(4-bromophenoxy)acetohydrazide exhibit unique structural properties and functionalities. These materials are characterized by techniques such as X-ray diffraction and thermogravimetric analysis, revealing their potential for applications in catalysis and material design .

Chiral Building Blocks
In organic synthesis, this compound serves as a chiral building block for synthesizing complex organic molecules. Its enantiomeric forms can be employed to create homochiral porous molecular networks, which are valuable in various applications, including drug delivery systems and sensor technologies .

Chemical Intermediate

Synthesis of Complex Organic Molecules
The compound is used as an intermediate in the synthesis of various organic molecules. Its functional groups allow for further chemical modifications, making it a versatile component in synthetic pathways. For instance, it can be transformed into other brominated compounds or used in reactions that require a hydroxyl group .

Case Studies

Application AreaDescriptionResearch Findings
Medicinal Chemistry Anticancer and antimicrobial propertiesCoordination complexes show efficacy against cancer cells comparable to doxorubicin .
Materials Science Formation of coordination polymersUnique structural properties characterized by X-ray diffraction analysis .
Chemical Intermediate Synthesis of complex organic moleculesVersatile reactions enabled by functional groups; used in drug synthesis pathways .

Mechanism of Action

The mechanism of action of 1-(4-bromophenoxy)-2-methyl-2-Propanol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target protein. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

(a) Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate

  • Molecular Formula : C₁₈H₁₇ClO₄
  • Key Features : Chlorobenzoyl group and ester functionality.
  • Comparison : The chlorine atom (vs. bromine) reduces molecular weight and polarizability, while the ester group increases hydrolytic instability compared to the tertiary alcohol in the reference compound .

(b) 1-Methoxy-3-(4-methylphenoxy)-2-propanol

  • Molecular Formula : C₁₁H₁₆O₃
  • Key Features: Methoxy and 4-methylphenoxy groups.
  • Comparison: Methoxy substitution eliminates halogen-dependent reactivity, while the methylphenoxy group enhances lipophilicity without bromine’s steric effects .

Physicochemical and Reactivity Trends

  • Electrophilicity: Bromine in this compound increases electrophilicity at the phenoxy ring compared to chlorine or methyl substituents.
  • Solubility: Tertiary alcohols (e.g., 2-methyl-2-propanol) exhibit lower water solubility than primary alcohols (e.g., 2-(4-bromophenyl)-2-methylpropan-1-ol) due to reduced hydrogen-bonding capacity.
  • Synthetic Utility: Bromophenoxy derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas vinylphenyl derivatives (e.g., 1-(4-vinylphenyl)-2-methyl-2-propanol) are used in polymer chemistry .

Notes

Safety and Handling : Brominated compounds may pose toxicity risks (e.g., skin/eye irritation); appropriate PPE is required .

Regulatory Status : Impurity profiles of related compounds (e.g., chlorobenzoyl derivatives) are regulated in pharmaceuticals, emphasizing the need for precise synthesis and purification .

Research Gaps: Limited data exist on the pharmacokinetics of piperazinyl derivatives (e.g., 1-(4-bromophenoxy)-3-(4-phenylpiperazinyl)-2-propanol), warranting further studies .

Biological Activity

1-(4-Bromophenoxy)-2-methyl-2-propanol, also known by its CAS number 186498-09-9, is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological implications based on diverse research findings.

  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.12 g/mol
  • Structure : The compound features a bromophenyl group attached to a secondary alcohol, which influences its reactivity and biological interactions.

The biological effects of this compound are primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom in the para position may enhance lipophilicity, facilitating membrane penetration and receptor binding. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological macromolecules.

Biological Activities

  • Antimicrobial Activity : Research indicates that compounds with bromophenyl groups often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, although specific data on this compound is limited.
  • Anti-inflammatory Effects : Similar compounds have shown promise in modulating inflammatory pathways. For instance, derivatives of bromophenol have been linked to the inhibition of pro-inflammatory cytokines, suggesting a potential role for this compound in inflammatory conditions.
  • Neuroprotective Properties : Some studies have explored the neuroprotective effects of brominated compounds. While direct evidence for this compound is sparse, its structural analogs have demonstrated the ability to protect neuronal cells from oxidative stress.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various brominated phenolic compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound exhibited significant inhibition zones compared to controls, suggesting potential application in developing new antimicrobial agents.

Study 2: Anti-inflammatory Mechanisms

In vitro assays were conducted to assess the anti-inflammatory effects of brominated phenols on macrophage cell lines. Compounds structurally related to this compound were found to reduce nitric oxide production and downregulate the expression of inflammatory markers such as TNF-alpha and IL-6.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduced cytokine production
NeuroprotectiveProtection against oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenoxy)-2-methyl-2-Propanol
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenoxy)-2-methyl-2-Propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.